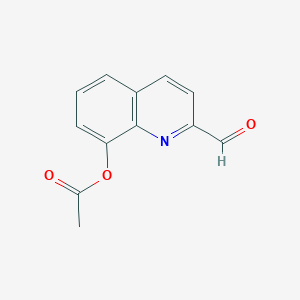

2-Formylquinolin-8-yl acetate

Description

Contextualization of Quinoline (B57606) Derivatives in Chemical Research

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. iucr.org This core structure is a prominent scaffold in medicinal chemistry and materials science due to the diverse biological and photophysical properties exhibited by its derivatives. scispace.commdpi.com Quinoline derivatives are found in numerous natural alkaloids, such as quinine, which was one of the first effective treatments for malaria. iucr.org In modern chemical research, the quinoline nucleus is a "privileged structure," meaning it can bind to multiple biological targets with high affinity. ambeed.com This has led to the development of a wide array of quinoline-based compounds with applications as antibacterial, anticancer, anti-inflammatory, and antiviral agents. mdpi.com The versatility of the quinoline ring system allows for functionalization at various positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to achieve desired activities. scispace.com

Significance of Formyl and Acetate (B1210297) Functionalities in Advanced Organic Synthesis

The formyl group (-CHO), the functional group that defines aldehydes, is a cornerstone of organic synthesis due to its versatile reactivity. mdpi.com The electrophilic nature of the formyl carbon makes it susceptible to nucleophilic attack, a fundamental step in many carbon-carbon bond-forming reactions like the aldol (B89426) and Wittig reactions. Furthermore, the formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing a gateway to a variety of other functional groups. mdpi.com Its presence on an aromatic ring, as in 2-Formylquinolin-8-yl acetate, makes it a valuable synthon for constructing more complex molecular architectures.

The acetate group (-OCOCH₃), an ester of acetic acid, also plays a significant role in organic synthesis, primarily as a protecting group for alcohols. mdpi.com By converting a reactive alcohol to a less reactive acetate ester, chemists can prevent unwanted side reactions during multi-step syntheses. The acetate group is generally stable under neutral and mildly acidic or basic conditions but can be readily removed (deprotected) to regenerate the alcohol when needed. mdpi.com In the context of this compound, the acetate group is attached to the quinoline core at the 8-position via an oxygen atom.

Historical Perspective on this compound Research

The primary and most detailed research on this compound was published in 2006 by Wang et al. researchgate.net This study focused on the synthesis and crystallographic characterization of the compound. The motivation for its synthesis stemmed from its potential as a derivative of pyridylaldehyde, which can readily undergo condensation reactions with amines to form Schiff bases. researchgate.net The research provided the first and, to date, the most comprehensive experimental data on the synthesis and solid-state structure of this compound.

Scope and Research Objectives Pertaining to this compound

The principal research objective for the investigation of this compound has been its synthesis and structural elucidation. researchgate.net A key goal was to understand the three-dimensional arrangement of the atoms in the crystal lattice and the nature of the intermolecular forces that stabilize the crystal structure. researchgate.netresearchgate.net The study by Wang et al. aimed to provide a detailed crystallographic analysis, including bond lengths, bond angles, and the conformation of the acetoxy group relative to the quinoline ring. researchgate.net This foundational data is crucial for any future research that may explore the reactivity or potential applications of this compound.

Chemical and Physical Properties

Below is a table summarizing the known physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 36456-52-7 | bldpharm.com |

| Molecular Formula | C₁₂H₉NO₃ | researchgate.netbldpharm.com |

| Molecular Weight | 215.20 g/mol | bldpharm.com |

| Appearance | Solid | researchgate.net |

| Melting Point | 394–395 K (for the precursor 2-methyl-8-acetoxyquinoline) | researchgate.net |

| SMILES Code | CC(OC1=C2N=C(C=O)C=CC2=CC=C1)=O | bldpharm.com |

Synthesis and Structure

The synthesis of this compound, as reported by Wang et al. (2006), is a two-step process. researchgate.net The first step involves the formation of 2-methyl-8-acetoxyquinoline from 2-methyl-8-hydroxyquinoline and acetic anhydride (B1165640) in the presence of a catalytic amount of concentrated sulfuric acid. The resulting clear solution is then poured onto crushed ice to precipitate the solid product. researchgate.net

In the second step, the 2-methyl-8-acetoxyquinoline is oxidized using freshly sublimed selenium dioxide in a dioxane suspension. The reaction mixture is stirred over a water bath at 323–328 K for 3 hours. After filtration and removal of the dioxane solvent, the final product, this compound, is obtained. researchgate.net

The crystal structure of this compound was determined using X-ray crystallography. The analysis revealed that the molecules are linked in the crystal lattice through weak intermolecular C—H···O hydrogen bonds, forming a two-dimensional sheet. researchgate.netresearchgate.net The acetoxy group is not coplanar with the quinoline ring system; the dihedral angle between the plane of the acetoxy group and the quinoline ring is 82.9 (2)°. researchgate.net

Crystallographic Data

The following table presents the crystallographic data for this compound as determined by Wang et al. (2006). researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.359(3) |

| b (Å) | 14.802(5) |

| c (Å) | 8.361(3) |

| β (°) | 107.41(3) |

| Volume (ų) | 987.2(6) |

| Z | 4 |

Structure

3D Structure

Properties

IUPAC Name |

(2-formylquinolin-8-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c1-8(15)16-11-4-2-3-9-5-6-10(7-14)13-12(9)11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMDBQMIKVIOME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Formylquinolin 8 Yl Acetate and Its Precursors

Established Synthetic Routes and Reaction Mechanisms

Traditional synthetic pathways to 2-Formylquinolin-8-yl acetate (B1210297) rely on a sequence of well-established organic reactions. These routes typically begin with a substituted quinoline (B57606) precursor and involve sequential oxidation and esterification steps to install the required functional groups.

Stepwise Synthesis from Quinoline Precursors

The most common and well-documented pathway to 2-Formylquinolin-8-yl acetate begins with 2-methylquinolin-8-ol, also known as 8-hydroxyquinaldine. This process involves two primary transformations: the oxidation of the methyl group and the acetylation of the hydroxyl group.

The first key step is the selective oxidation of the 2-methyl group of 2-methylquinolin-8-ol to a formyl group, yielding the crucial intermediate 8-hydroxyquinoline-2-carbaldehyde. A widely used reagent for this transformation is selenium dioxide (SeO₂). The reaction is typically performed by heating the reactants in a suitable solvent system. For instance, a mixture of 8-hydroxy-2-methylquinoline and selenium dioxide can be stirred in a solvent like 1,4-diethylene glycol with a small amount of water at an elevated temperature (e.g., 80 °C) for 24 hours to produce 8-hydroxyquinoline-2-carbaldehyde in high yield.

The reaction mechanism for SeO₂ oxidation of an activated methyl group proceeds through an ene reaction followed by a-sigmatropic rearrangement, ultimately leading to the aldehyde after hydrolysis.

Once the 8-hydroxyquinoline-2-carbaldehyde intermediate is obtained and purified, the final step is the acetylation of the phenolic hydroxyl group at the 8-position. This is a standard esterification reaction that can be achieved using common acetylating agents such as acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base or an acid catalyst, to yield the target compound, this compound.

Table 1: Synthesis of 8-Hydroxyquinoline-2-carbaldehyde via Oxidation

| Precursor | Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 8-hydroxy-2-methylquinoline | Selenium dioxide (SeO₂) | 1,4-diethylene glycol / Water | 80 °C | 24 h | 90% |

Esterification and Formylation Strategies

The synthesis of this compound is fundamentally a story of two key transformations: esterification and formylation.

Esterification: The conversion of the 8-hydroxyl group into an acetate ester is a critical step. This is typically performed on the 8-hydroxyquinoline-2-carbaldehyde intermediate. The reaction involves the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of an acetylating agent. Acetic anhydride is a common reagent for this purpose, often used with a catalyst like sulfuric acid or a base like pyridine (B92270). Alternatively, the hydroxyl group can be protected by conversion into an acetyl group prior to other transformations.

Formylation: The introduction of the formyl group at the 2-position of the quinoline ring is the more challenging transformation.

Oxidation of a Methyl Group: As detailed previously, the most direct strategy is the oxidation of a precursor like 2-methylquinolin-8-ol using reagents such as selenium dioxide. This method is effective due to the activated nature of the methyl group at the C2 position of the quinoline ring.

Vilsmeier-Haack Reaction: An alternative strategy for formylation in heterocyclic systems is the Vilsmeier-Haack reaction. This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring. For instance, substituted acetanilides can be treated with a POCl₃-DMF mixture to generate 2-chloro-3-formylquinoline derivatives. While not a direct route to the target molecule, this illustrates a powerful formylation strategy applicable to quinoline precursors.

Functional Group Interconversions Leading to this compound

The synthesis of this compound can be viewed as a series of strategic functional group interconversions (FGIs). FGI is a fundamental concept in organic synthesis where one functional group is converted into another without altering the carbon skeleton.

The primary FGIs involved in the established synthetic route are:

Methyl to Aldehyde (-CH₃ → -CHO): This is an oxidation reaction. The conversion of the methyl group in 2-methylquinolin-8-ol to the aldehyde in 8-hydroxyquinoline-2-carbaldehyde is a classic example of benzylic oxidation.

Hydroxyl to Acetate (-OH → -OAc): This is an esterification (acylation) reaction. The phenolic hydroxyl group of 8-hydroxyquinoline-2-carbaldehyde is converted into an acetate ester. This FGI not only yields the final product but can also be used as a protecting group strategy for the hydroxyl functionality during other synthetic steps.

Other potential, though less direct, FGIs that could theoretically be employed to generate the aldehyde functionality include the reduction of a carboxylic acid or its derivatives (e.g., esters, acid chlorides) or the hydrolysis of a nitrile.

Green Chemistry Approaches in this compound Synthesis

In recent years, principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like quinolines to reduce environmental impact, minimize waste, and improve energy efficiency.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purity compared to conventional heating methods.

In the context of quinoline synthesis, microwave irradiation has been successfully employed for various reaction types, including condensations and cyclizations. For example, the synthesis of 2-vinylquinolines from 2-methylquinoline and an aldehyde, a reaction related to the precursors of the target compound, was significantly accelerated using microwave heating. Similarly, the synthesis of pyrano[2,3-b]quinolin-2-ones from 2-chloro-3-formylquinolines was achieved in just 1.5 to 2.5 minutes under microwave irradiation, a significant improvement over conventional methods. These examples demonstrate the high potential for using microwave-assisted protocols to accelerate the oxidation and esterification steps required for the synthesis of this compound, making the process more efficient and energy-conscious.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Quinoline Derivatives

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| N-oxide Synthesis | 9 - 11 hours | 30 - 40 minutes | Significant | |

| Claisen Rearrangement | 4 hours | 15 - 35 minutes | Significant | |

| Pyranoquinolinone Synthesis | Not specified | 1.5 - 2.5 minutes | High Yields | |

| Dihydropyridopyrimidine Synthesis | 20 hours (38% yield) | 8 minutes (82% yield) | Significant |

Solvent-Free or Reduced-Solvent Reaction Systems

A key goal of green chemistry is to minimize or eliminate the use of hazardous solvents. This has led to the development of solvent-free (solid-state) reactions or the use of environmentally benign solvents like water or ethanol.

Solvent-free conditions have been applied to the synthesis of quinoline derivatives, often in conjunction with microwave irradiation. For example, the synthesis of-triazolo[1',2':1,2]pyrimido[6,5-b]-quinolines from 2-chloroquinoline-3-carbaldehyde was achieved under solvent-free conditions using microwave heating, resulting in excellent yields (89-95%) in very short reaction times (12-20 minutes). This approach reduces waste associated with solvent use and purification. Furthermore, the use of greener solvents such as ethanol and water has been shown to be effective for the synthesis of various quinoline analogs, supporting the shift away from traditional, more hazardous organic solvents. These principles could be applied to the synthesis of this compound by adapting the oxidation and acetylation steps to solvent-free conditions or by using greener solvent alternatives.

Catalyst Development for Sustainable Synthesis

The development of sustainable catalytic systems is a key focus in modern organic synthesis, aiming to replace stoichiometric reagents with more environmentally benign and efficient catalytic alternatives. In the context of synthesizing this compound and its precursors, catalyst development can be envisioned for both the oxidation and acetylation steps.

For the oxidation of the 2-methyl group of 8-hydroxy-2-methylquinoline, while selenium dioxide is effective, it is a toxic reagent used in stoichiometric amounts. Research into catalytic alternatives is ongoing. A more sustainable approach involves the use of a catalytic amount of SeO₂ in conjunction with a co-oxidant like t-butyl hydroperoxide (t-BuOOH) adichemistry.com. This system continuously reoxidizes the reduced selenium species, minimizing the amount of the toxic reagent required adichemistry.com. Other potential catalytic systems for the aerobic oxidation of substituted 8-methylquinolines have been explored, such as those involving Pd(II) complexes, which can lead to the formation of 8-quinolylmethyl acetates directly nih.gov. While not a direct route to the formyl group, this highlights the potential for catalytic C-H functionalization in this class of compounds.

For the acetylation of the 8-hydroxy group, various catalysts have been developed to promote this transformation under milder and more sustainable conditions. While the reaction can proceed without a catalyst, particularly with a reactive acetylating agent like acetic anhydride, catalysts can improve reaction rates and yields. Vanadyl sulfate (VOSO₄) has been reported as an efficient catalyst for the solvent-free, stoichiometric acetylation of phenols nih.gov. This offers a greener alternative to traditional acid or base catalysts, which often require neutralization and generate salt waste nih.gov. The use of solid acid catalysts is another avenue for sustainable acetylation, as they can be easily recovered and reused.

Optimization of Reaction Parameters and Yields

Temperature and Pressure Effects on Reaction Efficiency

Oxidation of 8-hydroxy-2-methylquinoline: The oxidation of methylquinolines with selenium dioxide typically requires elevated temperatures to proceed at a reasonable rate. The reaction is often carried out at the reflux temperature of the solvent, such as dioxane (b.p. 101 °C) nih.gov. The effect of temperature is significant; lower temperatures would likely result in sluggish or incomplete reactions, while excessively high temperatures could lead to side reactions and decomposition of the product. Pressure is not typically a critical parameter for this liquid-phase reaction under reflux conditions and is generally maintained at atmospheric pressure.

Acetylation of 8-hydroxy-2-quinolinecarbaldehyde: The acetylation of phenolic hydroxyl groups is also temperature-dependent. While some acetylations can be performed at room temperature, moderate heating is often employed to increase the reaction rate. For instance, Friedel-Crafts acetylation of 8-hydroxyquinoline (B1678124) is influenced by temperature, with lower temperatures (60-70 °C) favoring para-substitution researchgate.net. For O-acetylation, the reaction temperature can affect the rate and completeness of the conversion. The use of microwave irradiation has been shown to significantly accelerate the synthesis of related ethyl (quinolin-8-yloxy)acetate derivatives, reducing reaction times from hours to minutes google.com. Pressure is generally not a key parameter for this type of acetylation and is typically conducted at atmospheric pressure.

Catalyst and Reagent Stoichiometry Optimization

Oxidation Step: In the stoichiometric oxidation with selenium dioxide, a slight excess of the oxidizing agent may be used to ensure complete conversion of the starting material. However, using a large excess should be avoided due to the toxicity of selenium compounds and potential for over-oxidation. When employing a catalytic system with a co-oxidant, the optimal ratio of the catalyst (e.g., SeO₂) to the co-oxidant (e.g., t-BuOOH) needs to be determined to achieve maximum efficiency and selectivity adichemistry.com.

Acetylation Step: For the acetylation of the 8-hydroxy group, the stoichiometry of the acetylating agent (e.g., acetic anhydride) is a critical factor. While a stoichiometric amount can be effective, particularly with a catalyst, an excess of the acetylating agent is often used to drive the reaction to completion. However, a large excess can complicate the purification process. Sustainable protocols aim for stoichiometric or near-stoichiometric amounts of reagents to minimize waste nih.gov. The catalyst loading, when used, is also a key parameter to optimize. For example, in the VOSO₄-catalyzed acetylation of phenols, a catalyst loading of 1% was found to be effective nih.gov.

The following table summarizes the key reaction parameters for the proposed synthesis of this compound:

| Step | Reaction | Reagents/Catalyst | Temperature | Pressure | Key Stoichiometric Considerations |

| 1 | Oxidation | 8-hydroxy-2-methylquinoline, Selenium dioxide | Reflux | Atmospheric | Molar ratio of SeO₂ to substrate |

| 2 | Acetylation | 8-hydroxy-2-quinolinecarbaldehyde, Acetic anhydride | Room temp. to moderate heating | Atmospheric | Molar ratio of acetic anhydride to substrate, catalyst loading |

Purification Strategies and Isolation Efficiency

The final yield and purity of this compound are critically dependent on the effectiveness of the purification strategies employed after each synthetic step.

Purification of 8-hydroxy-2-quinolinecarbaldehyde: After the oxidation of 8-hydroxy-2-methylquinoline, the crude product is typically a mixture containing the desired aldehyde, unreacted starting material, and selenium byproducts. A common workup procedure involves the removal of elemental selenium by filtration. The crude product can then be purified by extraction and column chromatography on silica gel to isolate the pure 8-hydroxy-2-quinolinecarbaldehyde nih.gov. The choice of eluent for chromatography is crucial for achieving good separation.

Purification of this compound: The final acetylation reaction mixture will contain the desired product, excess acetylating agent, any catalyst used, and acetic acid as a byproduct. A typical workup involves quenching the reaction with water or a mild base to hydrolyze any remaining acetic anhydride. The product can then be extracted into an organic solvent. Further purification is often achieved by recrystallization from a suitable solvent or by column chromatography. For related 2-vinyl-8-hydroxyquinoline derivatives, purification by silica gel column chromatography using a petroleum ether/ethyl acetate solvent system has been reported google.com. Recrystallization from solvents like ethanol is also a common method for purifying quinoline derivatives derpharmachemica.com. The choice between these methods will depend on the physical properties of the final compound and the nature of the impurities. The efficiency of isolation is maximized by careful optimization of these purification steps to minimize product loss.

Chemical Reactivity and Derivatization of 2 Formylquinolin 8 Yl Acetate

Reactions Involving the Formyl Moiety

The aldehyde (formyl) group attached to the C2 position of the quinoline (B57606) ring is a key site of reactivity. Its electrophilic carbon atom readily undergoes reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Condensation Reactions for Schiff Bases and Imines

The most prominent reaction of the formyl group on 2-Formylquinolin-8-yl acetate (B1210297) is its condensation with primary amines to form Schiff bases (or imines). This reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine nitrogen attacks the electrophilic aldehyde carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). The title compound is known to readily form Schiff bases through this type of condensation reaction. researchgate.net

The formation of these derivatives is a common strategy for synthesizing complex ligands for metal coordination and molecules with potential biological activity. nih.gov The reaction is typically carried out by refluxing the quinoline aldehyde with a primary amine in a solvent such as ethanol, sometimes with the addition of an acid catalyst. ekb.eg A variety of primary amines can be utilized, leading to a diverse library of Schiff base derivatives.

| Formylquinoline Reactant | Amine Reactant | Reaction Conditions | Product Type | Source |

|---|---|---|---|---|

| 2-Oxo-3-formyl quinoline | 2-Aminothiophenol, 4-Aminophenol, etc. | Hot ethanol | Substituted Schiff Bases | ekb.eg |

| 2-Chloro-3-formylquinoline | Isonicotinohydrazide | Refluxing ethanol | Benzohydrazide derivative | rsc.org |

| Selected quinolinecarbaldehydes | 2,6-Diisopropylbenzenamine | Not specified | Sterically hindered Schiff Bases | mdpi.com |

| 2-Carbaldehyde-8-hydroxyquinoline | Amines with morpholine (B109124) or piperidine (B6355638) moieties | Not specified | Schiff Base Ligands | nih.gov |

Nucleophilic Additions and Reductions

The polarized carbon-oxygen double bond of the formyl group makes the carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org This fundamental reactivity, known as nucleophilic addition, transforms the sp² hybridized aldehyde carbon into a tetrahedral sp³ center. masterorganicchemistry.comwikipedia.org For quinoline aldehydes, this can involve the addition of organometallic reagents, hydrides, or other carbon and heteroatom nucleophiles. quimicaorganica.org

For instance, analogous compounds like 2-chloro-3-formylquinolines undergo nucleophilic addition with the anion of malononitrile (B47326) or the amino group of formamide (B127407). nih.gov A specific example of both nucleophilic addition and redox chemistry is the Cannizzaro reaction, where under strong basic conditions, one molecule of the aldehyde is reduced to an alcohol while another is oxidized to a carboxylic acid. ias.ac.in This reaction has been demonstrated on 2-chloro-3-formylquinolines, yielding the corresponding primary alcohol, (2-methoxyquinolin-3-yl)methanol, as the reduction product. ias.ac.in

Oxidation Reactions to Carboxylic Acid Derivatives

The formyl group of 2-Formylquinolin-8-yl acetate can be oxidized to a carboxylic acid, a common transformation for aldehydes. This conversion is a valuable synthetic step for producing quinoline-2-carboxylic acid derivatives, which are important scaffolds in medicinal chemistry. ajchem-a.com Various oxidizing agents can achieve this transformation.

Studies on the related 2-chloro-3-formylquinoline have shown that it can be effectively oxidized to the corresponding carboxylic acid using silver nitrite (B80452) (AgNO₂) with sodium hydroxide (B78521). nih.gov Another method involves using iodine in the presence of potassium carbonate in methanol (B129727), which results in the formation of the corresponding methyl ester, presumably through the carboxylic acid intermediate. nih.gov Furthermore, the Cannizzaro reaction of 2-chloro-3-formylquinolines, as mentioned previously, also yields a carboxylic acid as one of its main products through a disproportionation mechanism. ias.ac.in

Transformations at the Acetate Functional Group

The acetate ester at the C8 position provides another reactive center in the molecule. This group can be cleaved to reveal a highly versatile 8-hydroxyl group, which can then be used for further derivatization.

Hydrolysis and Transesterification Reactions

The ester linkage of the acetate group is susceptible to cleavage via hydrolysis, typically under acidic or basic conditions, to yield 2-formyl-8-hydroxyquinoline. Base-catalyzed hydrolysis (saponification) is a common method for this transformation. For example, the related compound 2-oxo-1,2-dihydroquinolin-8-yl acetate is hydrolyzed to 8-hydroxyquinolin-2(1H)-one when treated with potassium carbonate in methanol at room temperature. mdpi.com Similarly, alkaline hydrolysis using ethanolic potassium hydroxide is effective for cleaving ester groups on the quinoline framework. researchgate.net

Transesterification, the process of exchanging the acetyl group with a different acyl group from another ester or the alkoxy group with another alcohol, is also a potential reaction. This acid-catalyzed reaction allows for the conversion of the acetate to other ester derivatives. biofueljournal.combiofueljournal.com For example, reacting this compound with a different alcohol in the presence of an acid catalyst would lead to a new ester at the C8 position.

Ester Cleavage and Derivatization of the Hydroxyl Group

Cleavage of the acetate ester is a critical step to unmask the 8-hydroxyquinoline (B1678124) (8-HQ) scaffold. The resulting phenolic hydroxyl group is a versatile handle for a wide array of subsequent chemical modifications. rroij.commdpi.comnih.gov The proximity of the hydroxyl group to the ring nitrogen makes 8-HQ an excellent chelating agent for various metal ions. researchgate.netscispace.com

Once the 8-hydroxyl group is exposed, it can undergo numerous derivatization reactions:

O-Acylation: The hydroxyl group can be re-esterified with different acylating agents. For instance, 8-hydroxyquinolin-2(1H)-one reacts with 4-chlorobenzoyl chloride in the presence of triethylamine (B128534) to form a new aryl ester, demonstrating a common derivatization pathway. mdpi.com

Williamson Ether Synthesis: The phenolic proton can be removed by a base, and the resulting alkoxide can react with alkyl halides to form ethers. This reaction has been used to synthesize 2-[(quinolin-8-yloxy)methyl]quinoline derivatives from 8-hydroxyquinolines. researchgate.net

Fries Rearrangement: The acetate ester of 8-hydroxyquinoline can undergo a Fries rearrangement with a Lewis acid catalyst like aluminum chloride to produce acetyl derivatives where the acetyl group migrates to the carbocyclic ring. rroij.com

| Reaction Type | Reagents | Product Type | Source |

|---|---|---|---|

| O-Acylation (Esterification) | 4-Chlorobenzoyl chloride, triethylamine | Aryl ester | mdpi.com |

| Williamson Ether Synthesis | Ethyl 2-(halomethyl)quinoline-3-carboxylates, K₂CO₃ | Bisquinoline ether | researchgate.net |

| Fries Rearrangement | Aluminum chloride (Lewis acid) | Ring-acylated 8-hydroxyquinoline | rroij.com |

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Core

The reactivity of the quinoline core in this compound is dictated by the electronic properties of its bicyclic aromatic system, which consists of an electron-rich benzene (B151609) ring fused to an electron-deficient pyridine (B92270) ring. This electronic dichotomy governs the regioselectivity of aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) on the quinoline ring predominantly occurs on the carbocyclic (benzene) ring. The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom, which lowers the energy of the HOMO and destabilizes the positively charged intermediates (sigma-complexes) that would form upon attack at the 2, 3, or 4 positions. Consequently, electrophiles preferentially attack the benzene ring, primarily at the C5 and C8 positions. reddit.com Theoretical studies on 8-hydroxyquinoline, a closely related precursor, support that electrophilic substitution is most likely to occur on the benzene ring. orientjchem.orgresearchgate.net For this compound, the presence of the acetate group at the C8 position would direct incoming electrophiles primarily to the C5 position, and to a lesser extent, the C7 position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) on the quinoline core follows an opposite regioselectivity. The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles, particularly at the C2 and C4 positions, which are ortho and para to the ring nitrogen. The presence of the electron-withdrawing formyl group at the C2 position in this compound further activates this position for nucleophilic attack. In SNAr reactions, a leaving group at an activated position is displaced by a nucleophile. While the parent compound does not have a typical leaving group at the 2- or 4-position, its derivatives, such as 2-chloro-3-formylquinoline, readily undergo condensation and substitution reactions with various nucleophiles. researchgate.net The mechanism generally involves the formation of a stabilized anionic intermediate known as a Meisenheimer complex. The reactivity in SNAr reactions on pyridinium (B92312) systems, which are analogous to the activated quinoline ring, is well-documented and often shows a different leaving group order (e.g., CN > F > Cl) compared to standard SNAr on benzene derivatives. rsc.org

Cycloaddition and Annulation Reactions for Fused Heterocyclic Systems

The quinoline scaffold of this compound is a valuable platform for the construction of more complex, fused polycyclic heterocyclic systems through cycloaddition and annulation reactions. nih.gov These reactions are fundamental in synthetic chemistry for building molecular complexity in a convergent manner and are widely used to synthesize compounds with significant biological and material applications. nih.govnih.gov The formyl group at the C2 position and the acetate at C8 serve as versatile functional handles to facilitate these transformations.

Annulation, the formation of a new ring onto an existing one, can be achieved through various strategies. For instance, the formyl group can undergo condensation with active methylene (B1212753) compounds to create α,β-unsaturated systems, which are excellent precursors for subsequent intramolecular cyclization or intermolecular cycloaddition reactions. researchgate.net Oxidative annulation strategies, often catalyzed by metals like copper, provide efficient routes to functionalized quinolines and can be adapted to build fused systems. mdpi.com

Specific examples of relevant reaction types include:

[4+2] Annulation: This strategy is commonly used for quinoline synthesis and can be applied to its derivatives. For example, 2-azidobenzaldehyde-based [4+2] annulation is a powerful method for constructing the quinoline ring system itself. nih.gov Derivatives of this compound can be designed to participate as either the diene or dienophile component in Diels-Alder type reactions to build new six-membered rings.

[3+2+1] and [4+1+1] Annulation: Copper-catalyzed annulation strategies involving anthranils and various coupling partners have been developed to synthesize substituted quinolines, such as 8-acylquinolines. mdpi.com These methods highlight the potential for building new rings by assembling multiple components around the quinoline core.

[5+1] Annulation: Rhodium(III)-catalyzed [5+1] annulation of 2-alkenylanilides with allenyl acetates has been reported for the synthesis of 1,2-dihydroquinoline (B8789712) derivatives. semanticscholar.org This demonstrates how C-H activation can be coupled with annulation to construct fused systems.

The table below summarizes representative annulation strategies that can be conceptually applied to derivatized this compound for synthesizing fused heterocycles.

| Reaction Type | Key Reactants/Precursors | Catalyst/Conditions | Fused System |

| [4+2] Annulation | Anthranils and enaminones | Methanesulfonic acid (MSA), NaI | 3-Acylquinolines mdpi.com |

| [3+2+1] Annulation | Anthranils and phenylacetaldehydes | Cu(0), AgOTf, O₂ | 8-Acylquinolines mdpi.com |

| [5+1] Annulation | 2-Alkenylanilides and allenyl acetates | Rh(III) catalyst | 1,2-Dihydroquinolines semanticscholar.org |

| Tandem Condensation | 6-formyl-7-hydroxy-dihydroquinoline and malononitrile | Piperidine, Ethanol | Pentacyclic coumarins nih.gov |

Metal-Catalyzed Transformations and Cross-Coupling Reactions

Metal-catalyzed reactions are indispensable tools for the functionalization of heterocyclic compounds, and the quinoline core of this compound is well-suited for such transformations. The presence of the nitrogen heteroatom, which can act as a coordinating ligand, often plays a crucial role in directing and facilitating these reactions.

C-H Activation and Functionalization

Direct C-H activation is a powerful and atom-economical strategy for forming new carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized substrates. The quinoline scaffold is an excellent substrate for directed C-H functionalization. The nitrogen atom of the quinoline ring can act as a directing group, facilitating the selective activation of C-H bonds at the C8 position by forming a stable cyclometallated intermediate with a transition metal catalyst. nih.gov

While the C8 position in this compound is already substituted, the quinoline nitrogen can also direct the activation of other C-H bonds, such as the C5 position on the carbocyclic ring or even C-H bonds in substituents attached to the ring. The use of removable directing groups attached at other positions, such as an N-(quinolin-8-yl)benzamide, has been shown to enable palladium-catalyzed dual C-H acylations. nih.gov Similarly, 8-aminoquinoline (B160924) has been widely employed as a bidentate directing group for the palladium-catalyzed arylation and alkylation of remote sp² and sp³ C-H bonds. nih.gov These examples underscore the inherent capability of the quinoline framework to participate in and direct C-H activation chemistry.

Palladium and Copper-Catalyzed Reactions

Palladium and copper catalysts are paramount in modern organic synthesis, particularly for cross-coupling reactions that form new bonds with high efficiency and functional group tolerance. mdpi.com

Palladium-Catalyzed Reactions: Palladium catalysis is extensively used for the synthesis and modification of quinoline and quinolone structures. mdpi.comresearchgate.net Cationic palladium(II) complexes, which can be generated in situ from Pd(OAc)₂, are highly effective in catalyzing C-H activation and cross-coupling reactions under mild conditions. beilstein-journals.org Should this compound be converted to a haloquinoline derivative (e.g., by introducing a bromine or iodine atom), it would become an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, including:

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Furthermore, palladium catalysts are used in cyclization reactions to form the quinoline core itself, highlighting their versatility. researchgate.net The 8-aminoquinoline moiety is a well-established directing group in palladium-catalyzed C-H functionalization, allowing for the arylation of both sp² and sp³ C-H bonds. nih.gov

Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and powerful alternative for many transformations. The Chan-Lam cross-coupling reaction, which uses copper catalysts to form C-N, C-O, and C-S bonds with boronic acids, is particularly relevant. This method has been successfully applied to the N-arylation of 3-formyl-2-quinolones, demonstrating its utility for modifying the quinoline core under mild, aerobic conditions. mdpi.com Copper catalysis is also employed in various annulation strategies to synthesize quinolines. mdpi.com Additionally, copper(I) has been shown to catalyze radical carboamination reactions of buteneamides bearing an 8-aminoquinoline directing group, leading to the synthesis of β-lactams. nih.gov

The table below summarizes notable metal-catalyzed reactions relevant to the functionalization of the quinoline scaffold.

| Reaction | Catalyst | Key Reactants | Product Type |

| C-H Acylation | Pd(OAc)₂ | N-(quinolin-8-yl)benzamide, Acyl chlorides | Quinoline-substituted isoindolones nih.gov |

| C-H Arylation | Pd(OAc)₂ | Carboxylic acid 8-aminoquinoline amides, Aryl iodides | β-Arylated carboxylic acids nih.gov |

| Chan-Lam N-Arylation | Cu(OAc)₂ | 3-Formyl-2-quinolones, Phenylboronic acids | N-Aryl-3-formyl-2-quinolones mdpi.com |

| Radical Carboamination | Cu(CH₃CN)₄PF₆ | 8-aminoquinoline-oriented buteneamides, Chloroform (B151607) | β-Lactams nih.gov |

| Cyclization | Pd(OAc)₂ | N-(2-formylaryl)alkynamides | 2-Quinolinone derivatives researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 2 Formylquinolin 8 Yl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are used to piece together the molecular framework.

For 2-Formylquinolin-8-yl acetate (B1210297), the ¹H NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton, the protons of the quinoline (B57606) ring system, and the methyl protons of the acetate group. The aldehyde proton is typically the most deshielded, appearing as a singlet far downfield (around 10-11 ppm) due to the strong electron-withdrawing effect of the carbonyl group. The protons on the quinoline ring appear in the aromatic region (typically 7.0-9.0 ppm), with their specific shifts and coupling constants (J values) dependent on their position and relationship to the nitrogen atom and the formyl and acetate substituents. The acetate group's methyl protons would be observed as a sharp singlet in the upfield region (around 2.0-2.5 ppm).

Table 1: Expected ¹H NMR Chemical Shifts (δ) for 2-Formylquinolin-8-yl Acetate

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| -CHO (Formyl H) | 10.0 - 11.0 | Singlet (s) |

| Quinoline Aromatic H's | 7.0 - 9.0 | Doublets (d), Triplets (t), Multiplets (m) |

| -OCOCH₃ (Acetate H's) | 2.0 - 2.5 | Singlet (s) |

Carbon-¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its electronic environment.

In the ¹³C NMR spectrum of this compound, the carbonyl carbons of the aldehyde and ester groups are the most deshielded, appearing significantly downfield. The aldehyde carbonyl carbon is expected in the 190-200 ppm region, while the ester carbonyl is typically found around 168-172 ppm. The carbons of the quinoline ring will resonate in the 120-150 ppm range. The upfield region of the spectrum will feature the signal for the acetate methyl carbon, typically around 20-22 ppm. Data from related structures, such as 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, show quinoline carbons in the 120.8-140.2 ppm range and carbonyl carbons at 162.0 and 164.1 ppm. mdpi.com For another derivative, 1-(4-methylquinolin-2-yl) ethyl acetate, quinoline carbons appear between 119.5 and 159.5 ppm. rsc.org

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CHO (Formyl Carbonyl) | 190 - 200 |

| -OCOCH₃ (Ester Carbonyl) | 168 - 172 |

| Quinoline Aromatic C's | 120 - 150 |

| -OCOCH₃ (Acetate Methyl) | 20 - 22 |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating complex molecular structures by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, COSY would show cross-peaks between neighboring protons on the quinoline ring, helping to trace the connectivity around the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu It is invaluable for assigning the ¹³C signals of all protonated carbons by linking them to their known ¹H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is crucial for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. For example, the aldehyde proton would show an HMBC correlation to the C-2 carbon of the quinoline ring, and the acetate methyl protons would correlate to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation. In the case of quinoline derivatives, NOESY can confirm the spatial proximity of substituents to nearby ring protons. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with extremely high precision, allowing for the deduction of its elemental formula. rsc.org

Upon ionization, the molecular ion of this compound can undergo fragmentation. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for aromatic aldehydes and esters can be predicted. libretexts.org

Loss of the Acetoxy Group: A primary fragmentation would likely involve the cleavage of the ester bond, leading to the loss of an acetoxy radical (•OCOCH₃) or a neutral ketene (B1206846) molecule (CH₂=C=O), resulting in a prominent fragment ion corresponding to the 8-hydroxy-2-formylquinolinium cation.

Decarbonylation: Aldehydes often exhibit the loss of a carbon monoxide (CO) molecule (28 Da) from the formyl group. libretexts.org

Quinoline Ring Fragmentation: Further fragmentation would involve the characteristic breakdown of the stable quinoline ring system.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragmentation Process | Lost Fragment | Expected m/z of Resulting Ion |

|---|---|---|

| Loss of Ketene | C₂H₂O | [M - 42]⁺ |

| Loss of Acetyl Radical | C₂H₃O• | [M - 43]⁺ |

| Loss of Carbon Monoxide | CO | [M - 28]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an effective method for identifying the functional groups present in a compound.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

C=O Stretching: Two distinct and strong absorption bands are expected for the two carbonyl groups. The aldehyde C=O stretch typically appears around 1700-1720 cm⁻¹, while the ester C=O stretch is found at a slightly higher frequency, around 1735-1750 cm⁻¹. In the related 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, ester and lactam C=O stretches were identified at 1732 and 1659 cm⁻¹, respectively. mdpi.com

C-H Stretching: The aldehyde C-H bond will show a characteristic pair of medium-intensity bands around 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group appears just below 3000 cm⁻¹.

C-O Stretching: Strong bands corresponding to the C-O stretching of the ester group will be present in the 1100-1300 cm⁻¹ region.

C=C and C=N Stretching: Aromatic ring stretching vibrations for the quinoline system will appear in the 1450-1600 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aldehyde C-H | Stretching | 2700 - 2850 |

| Ester C=O | Stretching | 1735 - 1750 |

| Aldehyde C=O | Stretching | 1700 - 1720 |

| Aromatic C=C / C=N | Stretching | 1450 - 1600 |

| Ester C-O | Stretching | 1100 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's conjugated system.

The quinoline ring is an extended aromatic system, which gives rise to characteristic π→π* transitions. These typically result in strong absorption bands in the UV region. The presence of the carbonyl groups (aldehyde and ester) also introduces n→π* transitions, which are generally weaker and may appear at longer wavelengths. Studies on related quinoline systems, such as 2- and 8-thioquinoline, have shown that tautomeric forms and solvent can significantly influence the electronic absorption spectra, indicating the sensitivity of this technique to the electronic structure of the quinoline core. researchgate.net The conjugation of the formyl group with the quinoline ring is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted quinoline.

X-ray Crystallography for Solid-State Molecular Architecture

The precise three-dimensional arrangement of atoms and molecules in the crystalline state of this compound has been definitively determined by single-crystal X-ray diffraction. This technique provides unambiguous insights into the compound's solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

The crystallographic study of this compound reveals that it crystallizes in a specific arrangement, with all bond lengths falling within their normal, expected ranges. The molecular structure in the solid state is characterized by a notable orientation of the acetate group relative to the quinoline ring system. The dihedral angle between the plane of the acetoxy group (specifically, the O2/C11/O3 atoms) and the plane of the quinoline ring is 82.9(2)°. This near-perpendicular orientation is a key feature of its solid-state architecture.

The conformation of the acetoxy group itself is further described by the C9—O2—C11—C12 torsion angle, which is -169.42(17)°. In the crystal lattice, molecules of this compound are interconnected through weak intermolecular C—H···O hydrogen bonds. These interactions link adjacent molecules to form a two-dimensional network that extends perpendicular to the c-axis of the crystal.

A summary of the key crystallographic data is presented in the interactive table below.

| Parameter | Value |

| Chemical Formula | C₁₂H₉NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.135 (2) |

| b (Å) | 12.016 (2) |

| c (Å) | 8.5273 (17) |

| β (°) | 96.94 (3) |

| Volume (ų) | 1031.3 (3) |

| Z | 4 |

| Temperature (K) | 298 |

| R-factor | 0.044 |

| wR-factor | 0.134 |

This data is derived from a single-crystal X-ray study conducted at 298 K.

Tautomeric Equilibria and Conformational Analysis via Spectroscopic Means

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic methods are essential for understanding its dynamic behavior in solution, including conformational flexibility and the potential for tautomeric equilibria.

Based on available research, the conformational analysis of this compound has been primarily described through its solid-state structure. The X-ray data indicates a specific conformation of the acetoxy group relative to the quinoline scaffold, as defined by a C9—O2—C11—C12 torsion angle of -169.42(17)° researchgate.net. This suggests a stable conformation is adopted in the crystalline environment. However, a detailed analysis of the conformational dynamics in solution, such as the rotational freedom of the formyl and acetate groups, has not been extensively reported. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) would be required to determine the preferred solution-state conformation and the energy barriers to rotation.

Tautomerism is a phenomenon where isomers, known as tautomers, exist in dynamic equilibrium. For this compound, one could hypothesize potential tautomeric forms, such as an enol form involving the formyl group. However, there is currently no published spectroscopic evidence (e.g., from NMR or IR spectroscopy) to suggest that this compound exists in any significant tautomeric equilibria in either the solid state or in solution. The available data points towards the compound existing predominantly as the keto form. Studies on related quinoline derivatives have explored tautomerism, but these findings cannot be directly extrapolated to this compound without specific spectroscopic investigation. mdpi.com

Therefore, while the solid-state conformation is well-characterized, the full picture of its tautomeric and conformational behavior, particularly in solution, remains an area for further investigation.

Theoretical and Computational Chemistry Studies on 2 Formylquinolin 8 Yl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. rsc.orgrsc.org DFT calculations can predict various parameters, including kinetic and thermodynamic stability, molecular interactions, and optical and electronic properties. rsc.org For quinoline (B57606) derivatives, DFT has been successfully employed to understand their behavior and properties. rsc.orgrsc.org

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 2-Formylquinolin-8-yl acetate (B1210297), this process would involve using a DFT method, such as B3LYP, combined with a suitable basis set like 6-31G(d,p), to find the minimum energy conformation. nih.gov These calculations would provide key structural parameters, including bond lengths, bond angles, and dihedral angles.

The total electronic energy obtained from these calculations is a crucial piece of information. By comparing the energies of different possible conformations (rotamers), the most stable structure can be identified. Furthermore, the calculated energies can be used to determine thermodynamic properties such as the enthalpy and Gibbs free energy of the molecule.

Table 1: Hypothetical Optimized Geometric Parameters for 2-Formylquinolin-8-yl Acetate

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C(formyl) | 1.48 Å |

| C(formyl)=O | 1.22 Å | |

| C8-O(acetate) | 1.38 Å | |

| O(acetate)-C(acetyl) | 1.42 Å | |

| C(acetyl)=O | 1.21 Å | |

| Bond Angle | C3-C2-C(formyl) | 121° |

| C2-C(formyl)-H | 124° | |

| C7-C8-O(acetate) | 118° | |

| C8-O(acetate)-C(acetyl) | 117° | |

| Dihedral Angle | C3-C2-C(formyl)=O | ~180° (planar) |

| C7-C8-O(acetate)-C(acetyl) | Variable (rotation possible) | |

| Note: This table is illustrative and contains expected values. Actual values would be derived from specific DFT calculations. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. youtube.compku.edu.cn It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital most likely to donate electrons in a reaction, representing the nucleophilic character of a molecule, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilic character. youtube.compku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. uobaghdad.edu.iq A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. uobaghdad.edu.iq Conversely, a small gap indicates a molecule is more reactive. uobaghdad.edu.iq For this compound, the distribution of the HOMO and LUMO densities would reveal the most probable sites for nucleophilic and electrophilic attack, respectively. The formyl group, being electron-withdrawing, would likely influence the electron density distribution in the LUMO, making the formyl carbon a potential site for nucleophilic attack. The quinoline ring and the acetate group would primarily contribute to the HOMO.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.5 eV | Reflects chemical reactivity and stability |

| Note: These values are hypothetical and serve as examples of what FMO analysis would yield. |

Vibrational frequency analysis, performed at the same level of theory as the geometry optimization, serves two main purposes. Firstly, it confirms that the optimized structure is a true energy minimum by ensuring there are no imaginary frequencies. Secondly, it predicts the infrared (IR) and Raman spectra of the molecule. researchgate.net

For this compound, the calculated vibrational frequencies would correspond to specific molecular motions, such as the stretching and bending of bonds. For example, characteristic stretching frequencies for the formyl C=O, the ester C=O, and the C-O bonds would be predicted. These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. rsc.org This would provide information about the electronic transitions between molecular orbitals, such as the n→π* and π→π* transitions, which are responsible for the molecule's absorption of light.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Formyl C=O | Stretching | ~1700-1720 |

| Acetate C=O | Stretching | ~1750-1770 |

| C-O (ester) | Stretching | ~1200-1250 |

| Quinoline C=N | Stretching | ~1600-1620 |

| Aromatic C-H | Stretching | ~3000-3100 |

| Note: These are approximate values based on typical ranges for these functional groups. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time, often in the presence of a solvent or other molecules. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, an MD simulation could be used to explore its conformational flexibility, particularly the rotation around the C8-O bond of the acetate group. It could also be used to study its interactions with solvent molecules, such as water, to understand its solubility and hydration properties. In a broader context, MD simulations are valuable for investigating how a molecule like this might bind to a biological target, such as a protein active site. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with a particular property of interest. This is achieved by developing a mathematical model that can predict the property for new, unsynthesized compounds.

In the context of this compound, a QSPR study would typically involve a set of related quinoline derivatives. Various molecular descriptors, which are numerical representations of the molecular structure (e.g., electronic, steric, and hydrophobic properties), would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that links these descriptors to a specific property, such as solubility, melting point, or a measure of chemical reactivity.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, the entire reaction pathway can be mapped out. This provides a detailed understanding of how a reaction proceeds, including the identification of the rate-determining step.

For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations could be employed to investigate different possible mechanisms. For example, in a nucleophilic addition to the formyl group, the calculations could help determine whether the reaction proceeds through a concerted or a stepwise mechanism. The calculated activation energies for different pathways would indicate the most likely route for the reaction to follow. These computational insights can be invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Applications in Organic Synthesis and Materials Science

Role as a Versatile Building Block for Complex Molecular Architectures

The primary reactivity of 2-Formylquinolin-8-yl acetate (B1210297) lies in its aldehyde functionality, which readily undergoes condensation reactions with primary amines to form Schiff bases (imines). researchgate.net This reaction is a cornerstone of its application as a versatile building block, providing a straightforward method to link the quinoline (B57606) core to other molecular fragments.

The synthesis of Schiff bases from formyl quinoline precursors is a well-established and efficient process, often carried out by refluxing the aldehyde with a chosen amine in a solvent like ethanol. ekb.egrjptonline.org The resulting imine bond is a key linkage in the construction of more elaborate molecular architectures. These architectures can be designed for various applications, leveraging the inherent properties of the quinoline ring system.

Furthermore, the quinoline scaffold itself can be subjected to various reactions. For instance, related 2-chloro-3-formylquinolines have been shown to participate in transition metal-catalyzed reactions, such as Sonogashira coupling, to introduce alkynyl groups at the 2-position (after displacement of the chloro group). rsc.org While the acetate group in 2-Formylquinolin-8-yl acetate is not as reactive as a chloro group, this illustrates the synthetic potential of the quinoline core for creating complex, multi-functionalized molecules. The combination of the formyl group's reactivity with potential modifications on the quinoline ring system solidifies its role as a versatile synthon.

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

Beyond the initial formation of Schiff bases, this compound is a valuable precursor for the synthesis of a variety of fused and linked heterocyclic frameworks. The Schiff bases derived from it often serve as intermediates that can undergo subsequent intramolecular or intermolecular cyclization reactions to generate new ring systems.

Research on analogous formyl quinolines has demonstrated this principle extensively. For example, Schiff bases derived from 2-chloro-3-formylquinoline can be treated with chloroacetyl chloride and triethylamine (B128534) to construct fused four-membered azetidin-2-one (B1220530) (β-lactam) rings. orientjchem.org This transformation involves an initial reaction at the imine nitrogen followed by cyclization.

Other examples of heterocycle synthesis starting from formyl quinolines include:

Pyrazolo[3,4-b]quinolines: Condensation of a formyl quinoline with phenylhydrazine (B124118) yields a Schiff base which, upon heating in nitrobenzene, undergoes intramolecular cyclization to form the fused pyrazole (B372694) ring system. rsc.org

Pyrrolo[3,4-b]quinolin-3-ones: Heating a formyl quinoline with formamide (B127407) can lead to the formation of a fused pyrrolone ring. nih.gov

Pyranones and Dihydropyridones: Multi-step reactions involving the initial condensation of the formyl group can lead to the construction of more complex fused heterocyclic systems like quinolinyl-pyranones. nih.gov

These examples, while often performed on differently substituted quinolines, highlight the synthetic utility of the formyl group as a handle for initiating cyclization cascades, making this compound a promising starting material for generating novel heterocyclic structures.

| Precursor Type | Reagents | Resulting Heterocyclic Framework | Reference |

|---|---|---|---|

| 2-Chloro-3-formylquinoline Schiff Base | Chloroacetyl chloride, Triethylamine | Azetidin-2-one (β-lactam) fused quinoline | orientjchem.org |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Phenyl hydrazine, Pyridine (B92270) (catalyst) | Pyrazolo[3,4-b]quinoline | rsc.org |

| 2-Chloro-3-formylquinoline | Formamide, Formic acid | Pyrrolo[3,4-b]quinolin-3-one | nih.gov |

Development of Chemical Probes and Fluorescent Sensors

The quinoline scaffold, particularly the 8-hydroxyquinoline (B1678124) (8-HQ) moiety, is a well-known fluorophore whose emission properties are often sensitive to its environment, especially the presence of metal ions. nih.gov The hydrolysis of the acetate group in this compound reveals the 8-HQ core, making this compound an excellent precursor for fluorescent sensors.

The general design of such sensors involves linking the fluorophore (the quinoline unit) to a specific receptor or binding site for an analyte of interest. The formyl group at the 2-position is the ideal reactive handle for this purpose. It can be readily converted into an imine by reaction with an amine-containing receptor molecule, creating a sensor molecule where analyte binding can modulate the fluorescence of the quinoline core.

This modulation often occurs through mechanisms such as:

Photoinduced Electron Transfer (PET): The receptor can quench the quinoline fluorescence, which is then restored upon binding to the analyte.

Chelation-Enhanced Fluorescence (CHEF): If the analyte is a metal ion, its chelation by the sensor (involving the quinolinol oxygen, the imine nitrogen, and potentially other donors) can rigidify the structure and enhance fluorescence intensity. nih.gov

Studies on Schiff bases derived from related 2-chloro-3-formylquinolines have confirmed their fluorescent properties. rjptonline.org Furthermore, derivatives of 8-aminoquinoline (B160924) are widely used as fluorescent probes for detecting ions like Zn²⁺, underscoring the suitability of the quinoline-8-yl scaffold for sensor development. nih.gov Thus, this compound serves as a key building block for creating "turn-on" or "turn-off" fluorescent sensors for various analytes.

Applications in Chelation and Coordination Chemistry

The ability of 8-hydroxyquinoline (quinolin-8-ol) to act as a potent chelating agent for a vast range of metal ions is a fundamental aspect of its chemistry. nih.gov Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in a stable, ring-like structure called a chelate.

This compound is a precursor to powerful chelating ligands. The synthetic strategy involves two key steps:

Schiff Base Formation: The formyl group is reacted with a primary amine (R-NH₂) to form an imine.

Hydrolysis: The acetate group at the 8-position is hydrolyzed (often under basic or acidic conditions) to reveal the phenolic hydroxyl group.

The resulting molecule, a 2-(iminomethyl)quinolin-8-ol derivative, acts as a tridentate ligand. The metal ion is coordinated by the nitrogen atom of the quinoline ring, the nitrogen atom of the imine group, and the oxygen atom of the hydroxyl group. This N,N,O-donor set forms highly stable five- and six-membered chelate rings with the metal ion. Schiff base complexes involving transition metals have been extensively studied for their diverse catalytic and biological activities. rsc.org The stability and predictable coordination geometry of these complexes make them useful in areas such as catalysis, materials science, and analytical chemistry.

| Starting Material | Reaction Step | Product | Role in Chelation |

|---|---|---|---|

| This compound | 1. Condensation with R-NH₂ | 2-(Iminomethyl)quinolin-8-yl acetate | Intermediate |

| 2. Hydrolysis of acetate | 2-(Iminomethyl)quinolin-8-ol | Tridentate (N,N,O) Ligand |

Potential in Polymer and Supramolecular Chemistry

While specific examples of the incorporation of this compound into polymers are not widely documented, its structure suggests significant potential in materials science. The reactive aldehyde group provides a clear pathway for grafting the quinoline moiety onto polymer backbones or surfaces that have been functionalized with amino groups. This could be used to create materials with tailored properties, such as:

Metal-Sensing Polymers: Polymers functionalized with the chelating quinolin-8-ol unit (after deacetylation) could be used for environmental remediation to capture heavy metal ions from water.

Fluorescent Polymeric Materials: The incorporation of the quinoline fluorophore could lead to the development of polymeric sensors or imaging agents.

In supramolecular chemistry, which involves non-covalent interactions, this compound also has potential. The crystal structure of the compound reveals that molecules are linked through weak intermolecular C—H···O hydrogen bonds, forming a two-dimensional network. researchgate.net This inherent ability to self-assemble, combined with its capacity to form stable metal complexes, could be exploited to build more complex supramolecular architectures. For instance, metal-coordination could be used as the driving force to assemble monomers into well-defined metallo-supramolecular polymers or discrete cages, where the quinoline unit contributes to the structural, electronic, or photophysical properties of the final assembly.

Mechanistic Investigations of Reactions Involving 2 Formylquinolin 8 Yl Acetate

Kinetic and Thermodynamic Studies of Key Transformations

While specific kinetic and thermodynamic studies on the transformations of 2-Formylquinolin-8-yl acetate (B1210297) are not extensively documented in the reviewed literature, valuable insights can be drawn from the kinetic resolution of its precursor, 2-(quinolin-8-yl)benzylalcohol. The enzymatic acylation of this alcohol to the corresponding acetate is a key step that has been kinetically characterized.

In the chemoenzymatic dynamic kinetic resolution of 2-(quinolin-8-yl)benzylalcohols, the lipase (B570770) B from Candida antarctica (CalB) has been shown to be highly effective in catalyzing the acetylation. nih.gov The reaction's progress is monitored by conversion percentages and enantiomeric excesses over time. High conversions and enantioselectivities are achieved in solvents like toluene (B28343) or cyclopentyl methyl ether (CPME) at elevated temperatures, such as 70 °C, indicating the thermostability of the enzyme. nih.gov For instance, at 70 °C in CPME, a 45% conversion to the (R)-acetate with 98% enantiomeric excess was achieved in just 1.5 hours.

The following table summarizes the kinetic data for the CalB-catalyzed acetylation of a model 2-(quinolin-8-yl)benzylalcohol, demonstrating the influence of temperature on the reaction rate and selectivity.

| Entry | Solvent | Temperature (°C) / Time (h) | Conversion (%) | Enantiomeric Excess of Alcohol (%) | Enantiomeric Excess of Acetate (%) |

| 1 | CPME | 45 / 3 | 34 | 52 | 99 |

| 2 | CPME | 60 / 3 | 42 | 69 | 99 |

| 3 | CPME | 70 / 1.5 | 45 | 81 | 98 |

| 4 | Toluene | 70 / 3 | 45 | 78 | 97 |

These studies, while focused on the synthesis of the acetate, provide a foundation for understanding the kinetics of reactions at the carbon bearing the acetate group. The thermodynamic aspects of these transformations, such as the equilibrium between the alcohol and the acetate, are influenced by the reaction conditions, including the choice of acyl donor and the removal of byproducts.

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways for quinoline (B57606) derivatives often involves understanding the role of the quinoline nitrogen in directing reactivity. In the case of atroposelective dynamic kinetic resolution of 2-(quinolin-8-yl)benzaldehydes, a key mechanistic feature is the racemization of the substrate. This process is proposed to occur through a transient Lewis acid-base interaction between the quinoline nitrogen atom and the aldehyde carbonyl group. researchgate.net This interaction facilitates the rotation around the C-C single bond connecting the quinoline and the phenyl ring, allowing for the interconversion of enantiomers.

The transition state for this racemization is stabilized by the formation of this transient intramolecular Lewis adduct. This pathway is crucial for the efficiency of the dynamic kinetic resolution, as it allows for the conversion of the less reactive enantiomer into the more reactive one, leading to a theoretical yield of 100% for the desired enantiomer of the product.

In the iridium-catalyzed transfer hydrogenative coupling of allyl acetate to these aldehydes, the reaction proceeds with the simultaneous installation of both central and axial chirality. researchgate.net The proposed catalytic cycle involves the coordination of the iridium catalyst to the quinoline aldehyde, followed by the transfer of the allyl group. The high diastereoselectivities and enantiomeric excesses observed are attributed to the specific geometry of the transition state, which is controlled by the chiral ligands on the iridium catalyst.

Role of Catalysts and Reaction Media in Mechanistic Control

The choice of catalyst and reaction medium plays a pivotal role in controlling the mechanism, and consequently the outcome, of reactions involving quinoline derivatives.

In the chemoenzymatic dynamic kinetic resolution of 2-(quinolin-8-yl)benzylalcohols, a dual catalytic system is employed. nih.gov A lipase, such as CalB, selectively acylates one enantiomer of the alcohol. Simultaneously, a ruthenium catalyst, such as Shvo's or Bäckvall's catalyst, facilitates the racemization of the alcohol substrate. nih.gov This racemization occurs via a reversible oxidation-reduction process, where the alcohol is transiently oxidized to the corresponding aldehyde, which is configurationally labile. nih.gov The choice of solvent is also critical, with cyclopentyl methyl ether (CPME) and toluene proving to be effective media for this dual catalytic system. nih.gov

For the atroposelective allylation of 2-(quinolin-8-yl)benzaldehydes, an ortho-cyclometalated iridium complex with a chiral bisphosphine ligand, such as DM-BINAP, is used as the catalyst. researchgate.net This catalyst is responsible for both the high efficiency and the high stereoselectivity of the reaction. The reaction medium also influences the outcome, with solvents like methyl tert-butyl ether (MTBE) and chloroform (B151607) providing good results. researchgate.net Additives, such as cesium carbonate and m-nitrobenzoic acid, can further enhance the reaction's performance. researchgate.net

In a different synthetic approach, a dual catalyst system of copper(II) chloride and sulfuric acid has been used to promote the aerobic oxidative reaction of glycine (B1666218) derivatives with dihydrofurans, leading to quinoline-fused lactones. dntb.gov.ua

Regioselectivity and Stereoselectivity in Derivatization Reactions

Reactions involving 2-formylquinoline derivatives often exhibit high levels of regio- and stereoselectivity, which are critical for their application in asymmetric synthesis.

The iridium-catalyzed dynamic kinetic resolution of 2-(quinolin-8-yl)benzaldehydes with allyl acetate is a prime example of excellent stereocontrol. researchgate.net The reaction produces the corresponding homoallylic alcohols with high diastereoselectivities (d.r.) and enantiomeric excesses (ee). The specific chiral ligand on the iridium catalyst dictates the stereochemical outcome.

The following table presents data on the stereoselectivity of this transformation with various substituted 2-(quinolin-8-yl)benzaldehydes.

| Substrate Substituent | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

| 2'-Methyl | >20:1 | 97 |

| 2'-Methoxy | >20:1 | 98 |

| 2'-Fluoro | >20:1 | 97 |

| 2'-Chloro | >20:1 | 96 |

| 2'-Bromo | >20:1 | 97 |

| 5-Trifluoromethyl | 10:1 | 96 |

| 5-Chloro | 10:1 | 96 |